2,2',3,3',4,4'-Biphenylhexol
Description
Structure
3D Structure
Properties
CAS No. |
4274-29-7 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4,13-18H |
InChI Key |
QPINXWKZYKLBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Studies of 2,2 ,3,3 ,4,4 Biphenylhexol
Strategies for Biphenyl (B1667301) Core Construction
The formation of the aryl-aryl bond is the pivotal step in the synthesis of the biphenyl backbone. Several powerful cross-coupling and oxidative coupling reactions are employed for this purpose, each with its own set of advantages and limitations, particularly when dealing with sterically hindered and electron-rich aromatic precursors.
Cross-coupling reactions are fundamental in modern organic synthesis for the creation of carbon-carbon bonds. organic-synthesis.comfishersci.co.uk The Suzuki-Miyaura and Ullmann reactions are particularly relevant for the synthesis of biphenyl derivatives.
The Suzuki-Miyaura coupling reaction is a versatile method that involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an aryl halide or triflate. organic-synthesis.comfishersci.co.uklibretexts.org For the synthesis of a precursor to 2,2',3,3',4,4'-Biphenylhexol, a plausible approach would involve the coupling of a protected 1,2,3-trihalobenzene with a protected 1,2,3-trihydroxyphenylboronic acid. The use of protecting groups, such as methyl ethers (methoxy groups), is crucial to avoid interference from the acidic phenolic protons.
A representative Suzuki-Miyaura coupling that illustrates the formation of a poly-substituted biaryl system is the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids. beilstein-journals.orgnih.gov This reaction demonstrates the capability of Suzuki-Miyaura coupling to proceed even with sterically demanding substrates, leading to the formation of multiple C-C bonds on a single aromatic ring. beilstein-journals.orgnih.gov The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. organic-synthesis.comlibretexts.org
| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Product | Ref |
| Aryl Halide | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Inorganic Base (e.g., K₂CO₃, CsF) | Toluene, Dioxane | Biaryl | organic-synthesis.com |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd catalyst | - | - | 3,4,5-Tris(2-methoxyphenyl)-2,6-dimethylpyridine | beilstein-journals.orgnih.gov |
The Ullmann reaction , one of the earliest methods for biaryl synthesis, typically involves the copper-catalyzed coupling of two aryl halide molecules. organic-chemistry.orgnih.gov While the classic Ullmann reaction often requires harsh conditions (high temperatures), modern modifications have been developed that proceed under milder conditions. unito.itmdpi.com This reaction is particularly useful for the synthesis of symmetrical biphenyls. For an asymmetrical target like this compound, a modified Ullmann approach or a related C-O coupling to form diaryl ethers could be envisioned, followed by other transformations. mdpi.com The synthesis of sterically hindered polychlorinated biphenyls has been achieved using both Suzuki and Ullmann couplings, with the Suzuki reaction generally providing higher yields.
| Reactant A | Reactant B | Catalyst | Conditions | Product | Ref |
| Aryl Halide | Aryl Halide | Copper (powder or salts) | High temperature (>200 °C) | Symmetrical Biaryl | organic-chemistry.org |
| Aryl Halide | Phenol (B47542) | Copper catalyst | Milder conditions | Diaryl Ether | mdpi.com |
Oxidative coupling of phenols offers a more direct route to hydroxylated biphenyls by forming the C-C bond between two phenol units. This approach can be mediated by various reagents, including metal complexes and enzymes. For a precursor to this compound, the oxidative coupling of a protected pyrogallol (B1678534) (1,2,3-trihydroxybenzene) derivative would be a logical strategy.
The enzymatic oxidation of epigallocatechin-3-O-gallate, which contains a pyrogallol B-ring, demonstrates the principle of oxidative coupling between highly hydroxylated aromatic rings. organic-synthesis.com This suggests that similar enzymatic or biomimetic approaches could be employed. Chemical methods often utilize metal catalysts, such as iron or copper complexes, to facilitate the coupling. The dimerization of 1,2,4-benzenetriol (B23740) to form a tetrahydroxy-biphenyl derivative showcases the feasibility of this approach for polyhydroxylated systems. acs.org
An alternative strategy for constructing the aromatic biphenyl core involves the dehydrogenation of a corresponding saturated or partially saturated bicyclic precursor. This can be achieved by first synthesizing a bicyclohexyl (B1666981) system, which is then aromatized. Palladium-catalyzed aerobic dehydrogenation of cyclohexenes is an effective method for creating substituted arene derivatives. nih.gov This approach could be applied to a suitably substituted bicyclohexenyl (B14163296) precursor to generate the biphenyl core. The synthesis of phenols from cyclohexanones via dehydrogenation is also a well-established industrial process. eurekaselect.com
Hydroxylation and Functional Group Introduction Techniques
Once the biphenyl core is constructed, the next critical phase is the introduction or deprotection of the hydroxyl groups at the desired positions.
Direct hydroxylation of a biphenyl core is a challenging but potentially efficient method. Catalytic systems that mimic the action of enzymes like tyrosinase have been developed for the ortho-hydroxylation of phenols. researchgate.net These systems often use copper complexes and an oxidant, such as dioxygen, to introduce a hydroxyl group adjacent to an existing one. While powerful, achieving the precise hexahydroxylation pattern of this compound through sequential catalytic hydroxylation would be a formidable challenge due to regioselectivity issues.
Microbiological hydroxylation presents another avenue, where microorganisms are used to introduce hydroxyl groups onto the biphenyl scaffold. chem960.com Fungi such as Cunninghamella echinulata have been shown to hydroxylate biphenyl, although the products are typically mono- or dihydroxylated derivatives. nih.gov
Achieving the specific substitution pattern of this compound necessitates a high degree of regiocontrol. A more practical approach than direct hydroxylation is to carry the hydroxyl functionalities, in a protected form, through the entire synthetic sequence.
The synthesis would likely commence with a precursor already bearing the correct oxygenation pattern, such as 1,2,3-trimethoxybenzene. This precursor can then be functionalized (e.g., halogenated or boronylated) to prepare it for a cross-coupling reaction. After the biphenyl core is formed, the final step would be the deprotection of the methoxy (B1213986) groups to reveal the hexol. This multi-step approach, while longer, offers superior control over the final structure.
Isolation and Purification of this compound and Related Isomers
The isolation and purification of this compound from a reaction mixture would present a significant challenge due to the presence of multiple constitutional isomers and regioisomers. The high density of polar hydroxyl groups necessitates specialized separation techniques to achieve high purity.
Chromatography is a primary method for separating components in a mixture based on their differential distribution between a stationary phase and a mobile phase. mdpi.com For polar compounds like biphenylhexols, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.
Reversed-Phase (RP-HPLC): This is the most common mode of HPLC for separating organic molecules. A nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and a more organic solvent like methanol (B129727) or acetonitrile). For hydroxylated biphenyls, RP-HPLC can effectively separate isomers. nih.gov The retention time is influenced by the hydrophobicity of the molecule; however, with six hydroxyl groups, this compound would elute very quickly. Adjusting the mobile phase pH can be a critical parameter for controlling the separation of phenolic compounds. mdpi.com
Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (such as silica) is used with a nonpolar mobile phase (like hexane (B92381) with a polar modifier like isopropanol). NP-HPLC can be particularly effective for separating isomers of highly polar compounds where RP-HPLC provides insufficient retention.
Polar-Embedded Stationary Phases: To improve the separation of polar analytes like hydroxylated biphenyls, specialized columns with polar-embedded groups (e.g., amide or carbamate) have been developed. nih.gov These phases provide alternative selectivity and can better resolve closely related isomers by promoting hydrogen bonding interactions. mdpi.com
High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible adsorption of sensitive samples. It has been successfully used to isolate and purify isomers of other complex natural products and could be applicable to biphenylhexols.
| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle |
|---|---|---|---|
| Reversed-Phase HPLC | Octadecylsilane (C18), Phenyl | Water/Methanol, Water/Acetonitrile (B52724) | Based on hydrophobicity; isomers with more exposed hydrophobic surfaces are retained longer. |
| Normal-Phase HPLC | Silica, Alumina | Hexane/Isopropanol | Based on polarity; isomers with more accessible polar hydroxyl groups interact more strongly with the stationary phase and are retained longer. |
| Polar-Embedded RP-HPLC | Amide or Carbamate embedded alkyl chains | Water/Methanol with pH modifiers | Offers alternative selectivity based on hydrogen bonding and dipole-dipole interactions, enhancing separation of polar isomers. mdpi.comnih.gov |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (two-phase solvent system) | e.g., Chloroform-Methanol-Water | Partitioning between two immiscible liquid phases, ideal for preparative separation of polar compounds without solid support. |
Crystallization is a crucial technique for obtaining highly pure solid compounds. The high number of hydroxyl groups in this compound allows for strong hydrogen bonding, which can facilitate the formation of a well-ordered crystal lattice, provided a suitable solvent system is found.
Slow Evaporation: This method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly. The gradual increase in concentration allows for the slow growth of high-quality crystals.
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Anti-Solvent Crystallization: This involves adding a solvent in which the compound is insoluble (an anti-solvent) to a concentrated solution of the compound, causing it to precipitate out as a solid. The rate of addition of the anti-solvent can control the crystal size and quality.
Melt Crystallization: For thermally stable compounds, this technique involves melting the crude product and then slowly cooling it to allow for the formation of crystals. Impurities are typically excluded from the growing crystal lattice and remain in the molten phase. This method has been applied to purify crude biphenyl.
| Method | Procedure | Key Parameters | Applicability Notes |
|---|---|---|---|
| Slow Evaporation | The compound is dissolved in a solvent, which is then allowed to evaporate slowly and undisturbed. | Solvent choice, temperature, evaporation rate. | Simple and effective for small quantities; requires a solvent in which the compound is moderately soluble. |
| Vapor Diffusion | A solution of the compound is exposed to the vapor of an anti-solvent, gradually decreasing solubility. | Choice of solvent/anti-solvent pair, temperature, diffusion rate. | Excellent for growing high-quality single crystals for X-ray diffraction. |
| Anti-Solvent Crystallization | An anti-solvent is added to a solution of the compound to induce precipitation. | Rate of anti-solvent addition, temperature, stirring. | Widely used in industrial processes for large-scale purification. |
| Melt Crystallization | The impure solid is melted and then slowly cooled to allow for fractional crystallization. | Cooling rate, temperature gradient. | Suitable for thermally stable compounds that do not decompose upon melting. |
Derivatization Chemistry of this compound
Derivatization involves chemically modifying a compound to alter its properties, such as volatility, solubility, or detectability. For this compound, the six phenolic hydroxyl groups are the primary sites for derivatization reactions. Such modifications are often necessary for analysis by techniques like Gas Chromatography (GC), which requires volatile compounds.
The hydroxyl groups of biphenylhexol can readily undergo esterification and etherification, which are common reactions for phenols.
Esterification: This reaction involves converting the hydroxyl groups into ester functional groups. This can be achieved by reacting the biphenylhexol with carboxylic acids (Fischer esterification, typically under acidic catalysis), acid anhydrides, or acyl chlorides in the presence of a base. The resulting esters are less polar and more volatile than the parent hexol.
Etherification: This involves converting the hydroxyl groups into ether linkages. The Williamson ether synthesis is a common method, where the phenol is first deprotonated with a strong base (like sodium hydride) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide or ethyl bromide), forming an ether.
Acylation and alkylation are specific types of esterification and etherification, respectively, and are fundamental transformations for hydroxylated biphenyls.
Acylation: This is the process of introducing an acyl group (R-C=O). It is typically carried out using acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) with a base catalyst like pyridine (B92270) or triethylamine. Complete acylation of all six hydroxyl groups would yield a hexa-acylated biphenyl derivative.
Alkylation: This is the process of adding an alkyl group. Besides the Williamson ether synthesis, other methods include using alkylating agents like dimethyl sulfate (B86663) or diazomethane (B1218177) (for methylation). Alkylation can significantly decrease the polarity and increase the lipophilicity of the molecule. Friedel-Crafts alkylation can also be used to add alkyl groups to the aromatic rings of biphenyl, though the presence of hydroxyl groups complicates this reaction.
| Reaction Type | Reagent Class | Common Examples | Resulting Functional Group |
|---|---|---|---|
| Esterification / Acylation | Acyl Halides / Anhydrides | Acetyl Chloride, Acetic Anhydride (B1165640), Benzoyl Chloride | Ester (-O-C(=O)-R) |
| Etherification / Alkylation | Alkyl Halides / Sulfates | Methyl Iodide, Dimethyl Sulfate, Benzyl Bromide | Ether (-O-R) |
| Silylation | Silyl Halides / Amides | Trimethylsilyl (B98337) chloride (TMSCl), BSTFA | Silyl Ether (-O-SiR3) |
Introducing new functional groups directly onto the aromatic rings of this compound is challenging due to the highly activated nature of the rings and the potential for side reactions involving the hydroxyl groups.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or sulfonation would likely be difficult to control. The powerful activating and ortho-, para-directing effects of the six hydroxyl groups would lead to multiple substitutions and potential oxidation of the electron-rich rings. To achieve selective substitution, the hydroxyl groups would likely need to be protected first (e.g., by converting them to ethers or esters). After the desired functional group is introduced onto the aromatic core, the protecting groups can be removed.
Modification of Derivatives: An alternative strategy is to first derivatize the hydroxyl groups and then modify the introduced functional group. For example, a bromoalkyl ether could be formed, and the terminal bromine could then be converted to other functionalities like amines, nitriles, or azides through nucleophilic substitution reactions. This approach adds functionality at the periphery of the molecule rather than directly on the biphenyl core.
Molecular Structure and Conformational Analysis of 2,2 ,3,3 ,4,4 Biphenylhexol
Stereochemical Considerations in Biphenyl (B1667301) Systems
Biphenyls are compounds consisting of two phenyl rings linked by a single bond. In the unsubstituted biphenyl, there is a relatively low barrier to rotation around this central bond, allowing for the interconversion of different conformations. However, the introduction of substituents, particularly in the ortho positions (the carbon atoms adjacent to the inter-ring bond), can dramatically alter this rotational freedom.
When bulky groups are present in the ortho positions of the biphenyl core, steric hindrance can restrict rotation around the central C-C bond to such an extent that distinct, non-interconverting stereoisomers can be isolated at room temperature. libretexts.org This phenomenon is known as atropisomerism, and the resulting isomers are called atropisomers. These molecules are chiral, not because of a stereocenter, but due to the presence of a chiral axis along the biphenyl linkage. nih.gov
For atropisomerism to be observed, the energy barrier to rotation must be sufficiently high, typically in the range of 16 to 19 kcal/mol, to prevent spontaneous racemization at room temperature. libretexts.org The magnitude of this barrier is directly related to the size and number of the ortho substituents. The larger the groups, the greater the steric clash in the planar transition state, and thus the higher the energy barrier to rotation. nih.gov Polychlorinated biphenyls (PCBs) with multiple ortho-chlorine atoms are classic examples of compounds that exhibit stable atropisomers. nih.gov
The molecule will adopt a non-planar, twisted conformation to minimize the steric repulsion between the substituents on the two rings. The dihedral angle, which is the angle between the planes of the two phenyl rings, is expected to be significantly deviated from 0° (planar). In unsubstituted biphenyl, this angle is around 45° in the gas phase. libretexts.org For highly ortho-substituted derivatives, such as certain polychlorinated biphenyls, dihedral angles can range from 69.7° to 81.0°. nih.gov Therefore, it is reasonable to predict that 2,2',3,3',4,4'-Biphenylhexol will exhibit a dihedral angle in a similar, highly twisted range.
Torsional Dynamics of the Biphenyl Axis
The torsional dynamics of the biphenyl axis are governed by the potential energy surface associated with rotation around the central C-C bond. This rotation is not free but is characterized by energy minima corresponding to stable conformations and energy maxima corresponding to transition states. The energy difference between a minimum and the nearest transition state is the activation energy or rotational barrier.
Computational studies using methods like Density Functional Theory (DFT) have proven effective in calculating these torsional barriers for a wide range of substituted biphenyls. rsc.orgresearchgate.net The results of such calculations generally show excellent agreement with experimental data obtained from techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgscispace.com
| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Biphenyl | None | ~1.4 - 2.3 | researchgate.net |
| 2-Methylbiphenyl | One -CH₃ | ~7-10 | researchgate.net |
| 2,2'-Dimethylbiphenyl | Two -CH₃ | ~19 | researchgate.net |
| 2,2'-Dicarboxylic acid | Two -COOH | Not resolvable at room temp. | libretexts.org |
| Polychlorinated Biphenyls (various) | Multiple -Cl | High enough for stable atropisomers | nih.gov |
Intramolecular Interactions and Hydrogen Bonding Networks
A key feature of this compound is the presence of multiple hydroxyl groups, which can participate in intramolecular hydrogen bonding. Each phenyl ring contains a vicinal diol system (hydroxyl groups on adjacent carbon atoms at the 2,3 and 2',3' positions, and also at the 3,4 and 3',4' positions).
In molecules like catechol (1,2-dihydroxybenzene), an intramolecular hydrogen bond forms between the two adjacent hydroxyl groups. mdpi.com This interaction stabilizes the planar conformation of the hydroxyl groups relative to the aromatic ring. In this compound, similar intramolecular hydrogen bonds are expected to form between the hydroxyl groups at the C2-C3, C3-C4, C2'-C3', and C3'-C4' positions on each ring.
| Interaction | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) |
|---|---|---|
| O-H···O (intramolecular) | 2.5 - 3.2 | 3 - 7 |
| O-H···O (intermolecular) | 2.7 - 3.0 | 4 - 8 |
Influence of Substituent Pattern on Molecular Geometry
The specific substitution pattern of this compound has a profound influence on its molecular geometry. The presence of substituents in all four ortho positions is the most critical factor dictating the non-planar, twisted structure of the molecule. nih.gov This high degree of ortho substitution maximizes steric repulsion in the planar conformation, leading to a large dihedral angle in the energy-minimized structure.
Reactivity and Reaction Mechanisms of 2,2 ,3,3 ,4,4 Biphenylhexol
Electrophilic Aromatic Substitution Pathways
The reactivity of 2,2',3,3',4,4'-biphenylhexol in electrophilic aromatic substitution is significantly influenced by the six hydroxyl (-OH) groups. These groups are potent activators, increasing the electron density of the aromatic rings and directing incoming electrophiles to the ortho and para positions. wvu.edulibretexts.org In this specific molecule, the available sites for substitution are the 5, 5', 6, and 6' positions. The high electron density at these locations makes the compound highly susceptible to electrophilic attack. wvu.edu
The halogenation of this compound, including chlorination and bromination, is anticipated to occur readily due to the activated nature of the biphenyl (B1667301) system. msu.edu The mechanism involves the aromatic ring's nucleophilic attack on the halogen, which forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.comchemistry.coach Aromaticity is subsequently restored by the loss of a proton, yielding the halogenated biphenylhexol. masterorganicchemistry.comalevelh2chemistry.com
Given the strong activating and directing effects of the hydroxyl groups, these reactions can often proceed without the need for a Lewis acid catalyst, which is typically required for the halogenation of less activated aromatic compounds. wvu.edualevelh2chemistry.com The regioselectivity will favor substitution at the positions ortho and para to the hydroxyl groups. wvu.edu
Table 1: Predicted Outcomes of Halogenation Reactions
| Reagent | Expected Major Product(s) | Typical Reaction Conditions |
| Bromine (Br₂) | 5-Bromo- and 5,5'-dibromo- derivatives | Non-polar solvent, room temperature |
| Chlorine (Cl₂) | 5-Chloro- and 5,5'-dichloro- derivatives | Non-polar solvent, room temperature |
Nitration introduces a nitro (–NO₂) group onto the aromatic rings, typically using a mixture of concentrated nitric acid and sulfuric acid. nih.govminia.edu.eg This mixture generates the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eg While the activated rings of this compound are susceptible to nitration, the strong oxidizing properties of nitric acid could lead to competing oxidation reactions of the phenol (B47542) groups. nih.gov
Careful control of the reaction conditions, such as temperature and reactant concentrations, is crucial to favor nitration. beilstein-journals.org The introduction of a nitro group, which is strongly deactivating, will make subsequent nitration on the same ring more challenging. nih.gov
Sulfonation involves the introduction of a sulfonic acid (–SO₃H) group, usually by reacting the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). openochem.orgchemithon.com The electrophile in this reaction is sulfur trioxide (SO₃). openochem.org A distinguishing feature of sulfonation is its reversibility, which can be controlled by adjusting the reaction conditions. openochem.org As with other electrophilic substitutions on this molecule, sulfonation is expected to occur at the positions activated by the hydroxyl groups. clockss.org
Oxidation Reactions to Quinonoid Structures and Other Oxidized Derivatives
The phenol moieties of this compound are readily oxidized to form quinonoid structures. libretexts.org This is a characteristic reaction of polyphenolic compounds. libretexts.orglibretexts.org
The oxidation of phenols can proceed via one- or two-electron transfer mechanisms. researchgate.net The initial step often involves the formation of a phenoxy radical through the loss of a hydrogen atom from a hydroxyl group. This radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring. These radicals can then dimerize or undergo further oxidation to form quinones. jraic.com
Various oxidizing agents can be employed, including chromic acid, potassium nitrosodisulfonate (Fremy's salt), and o-iodoxybenzoic acid (IBX), to convert phenols to quinones. libretexts.orglibretexts.orgnih.gov Electrochemical methods also provide a controlled means of oxidation. The oxidation of catechols (1,2-dihydroxybenzenes) or hydroquinones (1,4-dihydroxybenzenes) to the corresponding ortho- or para-quinones is a key transformation. libretexts.orgnih.gov For instance, the oxidation of catechols to o-quinones is a well-documented process. nih.gov
Quinones are reactive species that can undergo further reactions. nih.gov The stability of the quinones derived from this compound will depend on factors such as the substitution pattern and the reaction environment. nih.gov Quinones can participate in various subsequent reactions, including polymerization and cycloaddition reactions. nih.govnih.gov For example, o-quinones are known to participate in Diels-Alder reactions. nih.gov The redox equilibrium between quinones and their corresponding hydroquinones is an important property, with quinones being reducible back to hydroquinones. libretexts.orglibretexts.org
Table 2: Potential Oxidation Pathways
| Oxidizing Agent | Potential Product Type | General Outcome |
| Mild chemical oxidants (e.g., Fremy's salt) | Quinones | Controlled oxidation to quinonoid structures. libretexts.orglibretexts.org |
| Strong chemical oxidants (e.g., KMnO₄, CrO₃) | Ring-opened products | Potential for degradation of the aromatic rings. |
| Electrochemical oxidation | Quinones and derivatives | Allows for controlled, potential-dependent oxidation. |
Reduction Reactions and Dehydroxylation Pathways
The reactivity of this compound is significantly influenced by its six hydroxyl (-OH) groups. Reduction reactions involving these groups can lead to a variety of partially or fully dehydroxylated biphenyl compounds. While specific studies on the catalytic reduction of this compound are not extensively documented, the principles of polyphenol chemistry suggest that standard reducing agents could achieve this transformation.
Dehydroxylation, the removal of hydroxyl groups, is a key transformation pathway. In biological systems, for instance, gut microbiota are known to metabolize dietary polyphenols through a series of enzymatic reactions that include dehydroxylation. nih.govfrontiersin.org This process can significantly alter the biological activity of the parent compound. mdpi.com The metabolism of polyphenols by gut bacteria can involve hydrolysis, reduction, and dihydroxylation, converting them into various metabolites. nih.gov For chiral polyphenols, metabolism can even be enantioselective. acs.org
Chemically, dehydroxylation can be achieved through various catalytic methods. The complete or partial removal of the hydroxyl groups from this compound would yield a range of biphenylpolyols or biphenyl itself. The specific products would depend on the reaction conditions and the catalyst used.
Intermolecular Coupling and Polymerization Potential
The structure of this compound, with its multiple hydroxyl groups, provides significant potential for intermolecular coupling and polymerization. These hydroxyl groups can act as reactive sites for forming larger molecular structures and polymers.
Intermolecular coupling can occur through strong hydrogen bonding between the hydroxyl groups of adjacent molecules. This non-covalent interaction can lead to the formation of supramolecular assemblies with ordered structures.
More significantly, this compound can serve as a monomer or a cross-linking agent in condensation polymerization. uomustansiriyah.edu.iqstudymind.co.uksavemyexams.com In this type of polymerization, monomers with two or more reactive functional groups react to form a polymer, typically with the elimination of a small molecule like water. uomustansiriyah.edu.iqsavemyexams.com The six hydroxyl groups of the biphenylhexol can react with co-monomers containing functional groups such as carboxylic acids, acyl chlorides, or isocyanates to form polyesters and polyurethanes, respectively. The resulting polymers would likely be highly cross-linked, leading to materials with high thermal stability and rigidity. A patent for photoresist compositions explicitly lists "2,3,4,2′,3′,4′-biphenylhexol" as a component in addition-condensation polymers, highlighting its utility in creating complex polymeric materials. google.comgoogleapis.com
Pyrolysis and Thermal Degradation Mechanisms
Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. mdpi.compreprints.orgmdpi.com For complex organic molecules like polyphenols, this process involves a series of reactions including dehydration, decarboxylation, and cleavage of chemical bonds, ultimately leading to the formation of solid char, liquid bio-oil, and non-condensable gases. consensus.app
For this compound, the thermal degradation would likely initiate with the elimination of water molecules via intramolecular reactions between adjacent hydroxyl groups. As the temperature increases, the cleavage of the C-C bond connecting the two phenyl rings and the fragmentation of the aromatic rings themselves would occur. This would generate a complex mixture of smaller phenolic compounds, aromatic hydrocarbons, and gases such as CO, CO₂, and CH₄, leaving behind a carbon-rich solid residue (char). mdpi.com The thermal degradation of polyphenols is known to follow first-order kinetics, with degradation rates increasing with temperature. scielo.br
Formation of this compound as a Pyrolysis Product
While this compound is subject to pyrolysis, its formation from the pyrolysis of other materials is not widely reported. However, it is plausible that such polyhydroxylated biphenyls could be minor products in the pyrolysis of larger, more complex natural polymers like lignin (B12514952) or tannins. mdpi.comcsic.es Lignin, a major component of biomass, is a complex polymer built from phenylpropane units. eucalyptus.com.brmdpi.com Its pyrolysis yields a wide array of phenolic compounds, including catechols and guaiacols. preprints.orgwoodj.orgcore.ac.uk Furthermore, biphenyl structures are known to be present in native lignin. researchgate.net Under certain pyrolysis conditions, secondary reactions involving the coupling of phenolic radicals could theoretically lead to the formation of biphenyl structures, which upon further reaction might yield polyhydroxylated derivatives, though this remains speculative. High-temperature pyrolysis can also lead to the formation of polycyclic aromatic hydrocarbons (PAHs). whiterose.ac.ukacs.orgresearchgate.net
Thermodynamic and Kinetic Aspects of Degradation
The study of the thermodynamic and kinetic parameters of degradation is crucial for understanding the thermal stability of a compound. This is often accomplished using techniques like Thermogravimetric Analysis (TGA), which measures changes in mass as a function of temperature. intertek.commeasurlabs.commdpi.com
The thermal degradation of polyphenols typically follows a first-order kinetic model. rsc.orgspkx.net.cn Key kinetic parameters include the rate constant (k), which quantifies the speed of degradation at a specific temperature, and the activation energy (Ea), which represents the minimum energy required to initiate the degradation reaction. rsc.orgdergipark.org.tr A higher activation energy implies greater thermal stability.
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation provide further insight into the degradation process. The degradation of large organic molecules is generally an endothermic process, requiring an input of energy.
While specific experimental data for this compound is not available in the searched literature, the table below presents typical values for the thermal degradation of other plant-derived polyphenolic compounds, illustrating the parameters that would be determined in such an analysis.
Table of Mentioned Compounds
Advanced Spectroscopic Analysis and Characterization Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are paramount for isolating 2,2',3,3',4,4'-Biphenylhexol from complex matrices and for verifying its purity. The choice between gas and liquid chromatography is dictated by the analyte's volatility and thermal stability.
Gas chromatography is a powerful technique for separating volatile compounds. However, due to its six polar phenolic hydroxyl groups, this compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis. To overcome this limitation, a derivatization step is required to convert the polar -OH groups into non-polar, thermally stable ethers or esters, thereby increasing the molecule's volatility. semanticscholar.org
The most common derivatization approach for phenolic compounds is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.gov This process significantly reduces the polarity and boiling point of the analyte, allowing it to be vaporized and passed through the GC column. semanticscholar.org Another approach is acylation, for instance, using acetic anhydride (B1165640) to form acetate (B1210297) esters. nih.gov
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized biphenylhexol from other components based on their boiling points and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern. This mass spectrum serves as a chemical fingerprint, allowing for highly confident identification.
Table 1: Common Derivatization Strategies for GC-MS Analysis of Biphenylhexols
| Derivatization Agent | Abbreviation | Target Functional Group | Resulting Derivative | Key Advantage |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Phenolic Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Forms volatile and thermally stable derivatives suitable for GC. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an ideal technique for the analysis of polar, high-molecular-weight, and non-volatile compounds like this compound, as it does not require derivatization. nih.govphenomenex.com This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov
In a typical LC-MS/MS workflow, the sample is first separated on a liquid chromatography column. For aromatic compounds like biphenylhexol, reversed-phase columns such as C18 or specialized Biphenyl (B1667301) phases are often employed. phenomenex.comsigmaaldrich.com Biphenyl columns can provide enhanced retention and unique selectivity for aromatic analytes through π-π interactions. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid like formic acid to facilitate ionization. waters.com
After separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. Given the acidic nature of the phenolic protons, ESI in negative ion mode ([ESI-]) is highly effective for generating the deprotonated molecular ion [M-H]⁻. In the tandem mass spectrometer, this specific ion is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are detected. This process, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for both identification and quantification. nih.gov
Table 2: Typical Methodological Parameters for LC-MS/MS Analysis
| Parameter | Description | Relevance to Biphenylhexol Analysis |
|---|---|---|
| Chromatography Mode | Reversed-Phase HPLC/UHPLC | Ideal for separating polar aromatic compounds from a sample matrix. chemcoplus.co.jp |
| Stationary Phase (Column) | Biphenyl or Polar-Endcapped C18 | Biphenyl phases offer enhanced selectivity for aromatic structures via π-π interactions. phenomenex.comsigmaaldrich.com |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with Formic Acid | Gradient elution is typically used to effectively separate compounds with different polarities. Formic acid aids in protonation/deprotonation for efficient ionization. waters.com |
| Ionization Technique | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, non-volatile molecules. Negative ion mode ([ESI-]) is preferred for phenolic compounds. nih.gov |
| Mass Analysis | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and structural information by analyzing precursor-to-product ion transitions, minimizing matrix interference. phenomenex.com |
High-Resolution Gas Chromatography (HRGC) refers to the use of high-efficiency capillary columns to achieve superior separation of components in a complex mixture. phenomenex.com These columns are characterized by their narrow internal diameter (typically ≤0.25 mm), long length, and thin stationary phase film. phenomenex.com This configuration results in a high number of theoretical plates, leading to sharp, well-resolved peaks. youtube.com
For the analysis of this compound, HRGC would be employed after derivatization. The primary advantage of HRGC is its ability to separate closely related isomers. In environmental or biological samples, multiple isomers of hydroxylated biphenyls may be present. HRGC provides the necessary resolving power to separate the derivatized this compound from other isomers, ensuring accurate identification and quantification. The improved resolution minimizes the risk of co-elution, where two or more compounds exit the column at the same time, which could lead to inaccurate mass spectral interpretation.
Table 3: Comparison of Standard vs. High-Resolution GC Columns
| Parameter | Standard Capillary GC | High-Resolution Capillary GC (HRGC) | Impact on Separation |
|---|---|---|---|
| Internal Diameter (ID) | 0.32 - 0.53 mm | 0.10 - 0.25 mm | Smaller ID increases column efficiency and resolution. phenomenex.com |
| Film Thickness | 0.5 - 5.0 µm | 0.1 - 0.5 µm | Thinner films allow for faster analysis and sharper peaks for high-boiling point compounds. phenomenex.com |
| Column Efficiency (Plates/meter) | Lower | Higher | Higher efficiency leads to better separation of closely eluting peaks. youtube.com |
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful non-destructive methods for probing the molecular structure of this compound by examining the vibrations of its chemical bonds.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. bruker.com The resulting spectrum is a unique fingerprint of the molecule's functional groups. bruker.com For this compound, the FT-IR spectrum is dominated by absorptions related to its hydroxyl and aromatic functionalities.
Key expected absorption bands include a very strong, broad peak in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in the hydrogen-bonded phenolic groups. pressbooks.pub The aromatic nature of the compound is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and by several C=C stretching absorptions within the 1600-1450 cm⁻¹ range. vscht.cz A strong absorption corresponding to the C-O stretching of the phenol (B47542) group is also expected around 1250-1200 cm⁻¹. pressbooks.pub
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3600 - 3200 | O-H Stretch (Phenolic, H-bonded) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium, Sharp |
| 1250 - 1200 | Phenolic C-O Stretch | Strong |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy provides excellent information about non-polar, symmetric bonds. spectroscopyonline.com Therefore, it is particularly well-suited for characterizing the carbon skeleton of this compound.
The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the phenyl rings would produce a strong, sharp peak, while C=C stretching vibrations within the rings would also be prominent, typically in the 1620-1580 cm⁻¹ region. researchgate.netchemicalbook.com The C-C stretch of the bond connecting the two phenyl rings is also expected to be Raman active. In contrast to the intense O-H band in the FT-IR spectrum, the O-H vibration is typically very weak in a Raman spectrum. spectroscopyonline.com This complementarity makes the combined use of FT-IR and Raman spectroscopy a powerful approach for complete structural elucidation.
Table 5: Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1620 - 1580 | Aromatic C=C Ring Stretch | Strong |
| ~1280 | Inter-ring C-C Stretch | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. compoundchem.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about its atomic connectivity and spatial arrangement.
1D NMR (¹H, ¹³C)
One-dimensional NMR spectra provide fundamental information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key to the analysis. hw.ac.uk
Aromatic Protons: The protons on the two phenyl rings (H-5, H-5', H-6, H-6') would appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. Due to the symmetrical substitution pattern, H-5 and H-5' would be chemically equivalent, as would H-6 and H-6'. This would result in two distinct signals for the aromatic protons. Each signal would likely appear as a doublet due to coupling with its adjacent proton.
Hydroxyl Protons: The six hydroxyl (-OH) protons would likely appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but they are often observed in a wide range from 4.0 to 8.0 ppm. msu.edu
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-5, H-5' | ~6.8 - 7.2 | d (doublet) | 2H |
| H-6, H-6' | ~6.7 - 7.1 | d (doublet) | 2H |
| 2,2',3,3',4,4'-OH | Variable (e.g., 4.0 - 8.0) | s (singlet, broad) | 6H |
¹³C NMR Spectroscopy: In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. chemistrysteps.com For the symmetric this compound, six distinct signals are expected.
Aromatic Carbons: Carbons attached to hydroxyl groups (C-2, C-2', C-3, C-3', C-4, C-4') are deshielded and appear further downfield compared to the other aromatic carbons. libretexts.org The carbons involved in the biphenyl linkage (C-1, C-1') and the proton-bearing carbons (C-5, C-5', C-6, C-6') would also have characteristic chemical shifts. oregonstate.edu
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-1' | ~125 - 135 |
| C-2, C-2' | ~140 - 150 |
| C-3, C-3' | ~140 - 150 |
| C-4, C-4' | ~140 - 150 |
| C-5, C-5' | ~115 - 125 |
| C-6, C-6' | ~118 - 128 |
2D NMR (COSY, HMQC, HMBC)
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the connectivity of the molecule. wikipedia.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show a cross-peak between the signals for H-5/H-5' and H-6/H-6', confirming their adjacency on the aromatic ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edulibretexts.org It would be used to definitively link the aromatic proton signals (H-5/H-5' and H-6/H-6') to their corresponding carbon signals (C-5/C-5' and C-6/C-6').
| Proton | Correlated Carbons (²J, ³J) | Significance |
|---|---|---|
| H-5, H-5' | C-1, C-1'; C-3, C-3'; C-4, C-4' | Assigns quaternary carbons C-1, C-3, and C-4. |
| H-6, H-6' | C-1, C-1'; C-2, C-2'; C-4, C-4' | Confirms biphenyl linkage (H-6 to C-1') and assigns quaternary carbons. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The biphenyl core of this compound acts as a chromophore, the part of the molecule responsible for light absorption.
The absorption of UV light excites electrons from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π) orbital. uzh.ch The primary electronic transitions expected for this molecule are π → π transitions associated with the conjugated aromatic system. libretexts.org The presence of six hydroxyl groups, which have non-bonding electron pairs, may also allow for n → π* transitions.
The hydroxyl groups also function as auxochromes, which are groups that can modify the absorption of a chromophore. They typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Therefore, the wavelength of maximum absorption (λmax) for this compound is expected to be at a longer wavelength than that of unsubstituted biphenyl.
| Transition Type | Involved Orbitals | Expected Wavelength Region |
|---|---|---|
| π → π | π (aromatic) → π (aromatic) | 230 - 280 nm |
| n → π | n (hydroxyl oxygen) → π (aromatic) | > 280 nm |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise model of the electron density and atomic positions can be generated. libretexts.org
This technique would provide unambiguous data on several key structural features:
Bond Lengths and Angles: Precise measurements for all C-C, C-O, O-H, and C-H bonds, as well as the angles between them.
Conformation: The dihedral (torsion) angle between the two phenyl rings is a critical conformational parameter for biphenyl derivatives. XRD would determine this angle in the solid state, revealing the extent of twisting from planarity caused by steric hindrance of the ortho-hydroxyl groups.
Hydrogen Bonding: The analysis would elucidate the intricate network of intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds involving the six hydroxyl groups. This network is fundamental to the crystal packing and solid-state properties of the compound.
| Parameter | Information Obtained |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |
| Bond Lengths & Angles | Geometric details of the molecular structure. |
| Torsion Angles | Conformational details, including the twist angle between the phenyl rings. |
| Hydrogen Bond Network | Details of intramolecular and intermolecular interactions. |
Computational and Theoretical Studies of 2,2 ,3,3 ,4,4 Biphenylhexol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. However, specific studies applying these methods to 2,2',3,3',4,4'-Biphenylhexol are not found in the surveyed literature.
Density Functional Theory (DFT) for Ground State Properties
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited states of molecules and simulating their optical properties, such as UV-Vis absorption spectra. There is no available literature that specifically reports on the application of TD-DFT to this compound to determine its excited-state energies, transition properties, or simulated spectra.
High-Level Ab Initio Methods (e.g., CCSD(T))
High-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide highly accurate energy calculations and are considered a "gold standard" in computational chemistry. Searches for studies employing CCSD(T) or other high-level ab initio methods to analyze the energetic or structural properties of this compound have not returned any specific results.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and interactions with their environment.
Conformational Exploration and Stability
MD simulations would be instrumental in exploring the conformational landscape of the flexible biphenyl (B1667301) backbone of this compound, particularly the dihedral angle between the phenyl rings and the orientations of the hydroxyl groups. However, no published studies were found that have performed such simulations to identify stable conformers or analyze the conformational dynamics of this specific molecule.
Prediction of Spectroscopic Signatures
Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra, identifying unknown compounds, and understanding the relationship between molecular structure and spectroscopic behavior.
Calculated IR and Raman Frequencies
The prediction of infrared (IR) and Raman spectra through computational methods involves the calculation of the vibrational frequencies of a molecule and their corresponding intensities. These calculations are typically performed using density functional theory (DFT), which can provide a good balance between accuracy and computational cost.
The process involves optimizing the molecular geometry of this compound to find its most stable conformation. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The results of such a calculation would typically be presented in a table format.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| O-H Stretch | Data not available | Data not available | Data not available |
| C-H Stretch | Data not available | Data not available | Data not available |
| C-C Stretch (Aromatic) | Data not available | Data not available | Data not available |
| C-O Stretch | Data not available | Data not available | Data not available |
| Biphenyl C-C Stretch | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. No published data for the calculated IR and Raman frequencies of this compound were found.
Simulated UV-Vis and Circular Dichroism (CD) Spectra
Theoretical simulations of Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectra are instrumental in understanding the electronic transitions within a molecule. These calculations are often performed using Time-Dependent Density Functional Theory (TD-DFT), which can predict the excitation energies and oscillator strengths of electronic transitions.
For a chiral molecule like this compound, which possesses axial chirality due to restricted rotation around the biphenyl bond, CD spectroscopy is particularly relevant. A simulated CD spectrum would provide insights into the stereochemistry of the molecule. The simulation would yield data on the wavelengths of maximum absorption (λmax), molar absorptivity (ε), and differential molar absorptivity (Δε).
Table 2: Hypothetical Simulated Electronic Transitions for this compound
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R) |
| S₀ → S₁ | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. No published data for the simulated UV-Vis and CD spectra of this compound were found.
Reaction Pathway Analysis and Transition State Modeling
Computational methods are crucial for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.
Nudged Elastic Band (NEB) Method
The Nudged Elastic Band (NEB) method is a powerful technique for finding the minimum energy path (MEP) between a known reactant and product state. matlantis.comuniv-lille.fr In the context of this compound, the NEB method could be used to study conformational changes, such as the rotation around the biphenyl bond, or its participation in chemical reactions.
The method works by creating a series of "images" of the system that connect the reactant and product geometries. These images are then relaxed to find the lowest energy path. The highest point on this path corresponds to the transition state, allowing for the calculation of the activation energy of the process.
A hypothetical study on this compound could, for instance, investigate the energy barrier for atropisomerization, which is the interconversion of the two enantiomeric forms of the molecule.
Theoretical Descriptors for Reactivity and Electronic Structure
Quantum chemical calculations can provide a wealth of information about the electronic structure of a molecule, which in turn can be used to predict its reactivity. Various theoretical descriptors are used for this purpose.
For this compound, these descriptors could include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be useful for predicting how this compound might interact with other molecules.
In the absence of specific research on this compound, the application of these powerful computational tools remains a promising avenue for future investigations into the chemical and physical properties of this complex molecule.
Advanced Chemical Applications of Biphenylhexols Non Biological Contexts
Building Blocks in Organic Synthesis of Complex Molecules
2,2',3,3',4,4'-Biphenylhexol serves as a valuable building block in the synthesis of more complex organic molecules. solubilityofthings.com The multiple hydroxyl groups provide numerous sites for chemical modification, allowing for the construction of intricate molecular architectures. Chemists can leverage these reactive sites through a variety of reactions to create novel compounds with tailored properties. The strategic planning of synthetic routes, including the use of protecting groups and control of reaction conditions, is crucial for achieving the desired complex molecular structures. solubilityofthings.com
The synthesis of complex molecules often involves a multi-step process where the starting materials, or building blocks, are sequentially modified. frontiersin.org In this context, the biphenylhexol core can be functionalized to introduce new chemical entities, leading to the development of compounds for various applications. The ability to use this compound as a foundational structure opens up avenues for creating diverse molecular libraries. nih.gov
Precursors for Novel Materials
The polyhydroxy structure of this compound makes it a suitable precursor for the development of new materials with unique properties.
Polymer and Resin Production
In the field of polymer chemistry, this compound is utilized in the production of polymers and resins. Its six hydroxyl groups can participate in polymerization reactions, leading to the formation of highly cross-linked polymer networks. This cross-linking enhances the mechanical properties of the resulting materials. The process of polymerization involves the joining of monomer units to form a long polymer chain. wikipedia.orgchandra-asri.com The degree of polymerization, which is the number of monomer units in a polymer, significantly influences the material's properties. wikipedia.org The incorporation of the rigid biphenyl (B1667301) unit from the hexol into the polymer backbone can contribute to thermal stability and specific mechanical characteristics. Different polymerization techniques, such as condensation polymerization or addition polymerization, can be employed depending on the desired polymer structure and properties. chandra-asri.com
The synthesis of polymers from bio-based building blocks is a growing area of interest, and while this compound is synthetically produced, its polyhydroxylated aromatic structure mimics features found in natural compounds like lignin (B12514952). lcpo.fr This has led to its investigation in the creation of various polymer families, including polyurethanes, polycarbonates, and epoxy thermosets. lcpo.fr
Components in Functional Coatings
This compound and its derivatives are being explored as components in the formulation of functional coatings. These coatings can impart desirable properties to surfaces, such as biocompatibility and specific chemical functionalities. For instance, the compound has been investigated as a key component in dark polyphenol complexes for applications in hair dyeing chemistry.
Functional coatings are designed to provide specific benefits beyond simple protection or aesthetics. aac-research.atdlr.dedic-global.com These can include properties like hydrophobicity, anti-icing capabilities, and chemical resistance. aac-research.at The incorporation of biphenylhexol into coating formulations can be achieved through various methods, including its use as a monomer or an additive. Its hydroxyl groups can react with other components in the coating formulation to form a durable film. The development of such coatings often involves creating composite materials to achieve enhanced performance. mdpi.com
Role in Catalysis (e.g., as ligands or chiral auxiliaries for analogous BINOL derivatives)
The structural similarity of this compound to well-known chiral ligands like BINOL (1,1'-bi-2-naphthol) suggests its potential role in catalysis, particularly in asymmetric synthesis. While BINOL derivatives are widely used in enantioselective synthesis, the hexahydroxybiphenyl structure offers a different arrangement of hydroxyl groups that could lead to novel catalytic activities.
In catalysis, a ligand binds to a metal center to form a catalyst complex, which then facilitates a chemical reaction. cmu.educmu.edumdpi.com The electronic and steric properties of the ligand play a crucial role in determining the catalyst's activity and selectivity. cmu.edu The multiple hydroxyl groups of this compound can coordinate with metal ions, potentially creating unique catalytic environments.
Furthermore, the concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, is relevant. wikipedia.orgtcichemicals.comsigmaaldrich.com While not inherently chiral itself, derivatives of this compound could be synthesized to possess chirality and then be used as auxiliaries in reactions like aldol (B89426) additions or Michael additions to achieve high diastereoselectivity. sigmaaldrich.comsioc-journal.cn The development of new catalysts and chiral auxiliaries is a continuous effort in organic chemistry to enable the efficient synthesis of enantiomerically pure compounds. tcichemicals.comnih.govnih.gov
Reagents in Specialized Chemical Processes
This compound can act as a specialized reagent in certain chemical processes. Its utility stems from its multiple hydroxyl groups and aromatic nature. For instance, in a chemical reaction, it can act as a nucleophile or a polyol component.
In a typical chemical reaction, the limiting reagent is the reactant that is completely consumed and determines the amount of product formed. libretexts.orglumenlearning.comsolubilityofthings.comuwaterloo.ca The other reactants are considered to be in excess. The role of this compound as a reagent would depend on the specific stoichiometry of the reaction.
One example of a specialized process is the Suzuki cross-coupling reaction, which forms carbon-carbon bonds. harvard.edu While this reaction typically involves organoboron compounds and organic halides, the functional groups on the biphenylhexol could be modified to participate in such coupling reactions, thereby creating more complex structures.
Fundamental Research in Aromatic Chemistry
This compound is a molecule of interest in the fundamental study of aromatic chemistry. Aromatic compounds are cyclic, planar molecules with a continuous system of conjugated pi electrons that exhibit enhanced stability. openaccessjournals.commasterorganicchemistry.com The stability and reactivity of aromatic compounds are governed by a set of rules, including Hückel's rule, which states that an aromatic compound must have (4n+2) π electrons. masterorganicchemistry.com
The biphenyl system in this compound consists of two connected benzene (B151609) rings. The presence of six hydroxyl substituents significantly influences the electron density and reactivity of the aromatic rings. Researchers can study how these substituents affect the aromatic character and the types of chemical reactions the molecule undergoes. This includes investigating electrophilic aromatic substitution reactions, where an electrophile replaces an atom on the aromatic ring. The hydroxyl groups are activating, ortho-, para-directing groups, which would make the molecule highly reactive towards electrophiles.
Studying molecules like this compound contributes to a deeper understanding of structure-property relationships in aromatic compounds, which is crucial for the design of new molecules with specific functions. ksu.edu.sa
Future Research Trajectories in 2,2 ,3,3 ,4,4 Biphenylhexol Chemistry
Development of Novel and Green Synthetic Routes
The synthesis of highly substituted biphenyls, particularly those with multiple hydroxyl groups, remains a significant challenge in organic chemistry. Future research should prioritize the development of efficient, scalable, and environmentally benign methods for accessing 2,2',3,3',4,4'-Biphenylhexol.
Economically viable production methods often rely on oxidative dimerization reactions. jraic.com The development of new bisphenol synthesis methods is considered an urgent task. jraic.com One promising avenue is the refinement of oxidative coupling reactions, which could potentially dimerize a suitably protected pyrogallol (B1678534) (1,2,3-trihydroxybenzene) derivative. Research could focus on new catalytic systems that offer high regioselectivity to ensure the desired 2,2'-linkage, minimizing the formation of other isomers.
Furthermore, modern cross-coupling strategies, which are mainstays in the synthesis of biphenyl (B1667301) compounds, could be adapted. nih.gov While methods like Suzuki and Negishi coupling are powerful, they often require harsh conditions and generate stoichiometric metal waste. Future work could explore greener alternatives. For instance, Hiyama coupling, which utilizes more environmentally friendly silicon-based nucleophiles, has been successfully used for synthesizing biphenyl derivatives and could be adapted for this target. Another approach is the Cadogan reaction, which can be used to couple dimethyl catechol ethers to dichloroaniline, followed by demethylation to yield catechols, a strategy that could be generalized for other chlorinated biphenyl catechols. nih.gov
The principles of green chemistry should guide these synthetic explorations. nih.gov This includes the use of sustainable solvents like water or polyethylene (B3416737) glycol (PEG), employing heterogeneous catalysts that can be easily recovered and recycled, and designing one-pot procedures to minimize waste and improve efficiency. nih.govnih.gov A recent study on the synthesis of 2H-indazoles utilized a recyclable copper oxide nanocatalyst in a green solvent, demonstrating the formation of multiple bonds in a single pot. nih.gov Such methodologies could serve as inspiration for the synthesis of this compound.
Table 1: Potential Synthetic Strategies for Future Exploration
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Catalytic Oxidative Coupling | Atom-economical, potentially uses O₂ as the terminal oxidant. | Achieving high regioselectivity for the 2,2'-linkage; avoiding over-oxidation. |
| Green Cross-Coupling (e.g., Hiyama) | Milder reaction conditions, lower toxicity of byproducts. | Synthesis of the required organosilane precursor; catalyst stability and efficiency. |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification. nih.govnih.gov | Designing a reaction cascade that assembles the molecule from simpler precursors. |
| Covalent Templated Synthesis | Precise spatial control over reactive intermediates to favor the desired isomer. | Design and synthesis of an effective template; efficient template removal. |
Exploration of Undiscovered Reactivity Patterns
The high density of hydroxyl groups in this compound suggests a rich and complex reactivity profile that is yet to be explored. The molecule's functionality allows it to act as a versatile building block in organic synthesis. Future investigations should aim to systematically map its chemical behavior.
Key areas of interest include:
Selective Functionalization: Developing methods to selectively protect or react specific hydroxyl groups would be a major breakthrough. This would allow for the controlled synthesis of derivatives with tailored properties. The steric hindrance around the hydroxyl groups at the 2, 2', 3, and 3' positions compared to the 4 and 4' positions could be exploited to achieve regioselective reactions.
Oxidation Chemistry: While polyphenols are known for their antioxidant properties, their controlled oxidation can lead to valuable quinone-type structures. Research could explore the selective oxidation of this compound to generate novel chromophores or redox-active materials.
Derivatization Reactions: The hydroxyl groups are nucleophilic and can participate in various reactions such as etherification, esterification, and glycosylation. These derivatizations could be used to modulate the compound's solubility, stability, and biological activity. For example, creating hexaacetate esters can enhance stability for industrial applications.
Polymer Chemistry: With six reactive sites, the molecule is an ideal candidate for use as a cross-linking agent or a monomer in the synthesis of novel polymers and resins, potentially creating materials with enhanced mechanical properties.
The general reactivity patterns of carboxyloids and other electrophiles with nucleophiles are well-established, but the specific outcomes with a poly-nucleophile like this compound are unknown. libretexts.orglibretexts.org Understanding how the molecule interacts with both anionic and neutral nucleophiles could reveal unique reaction pathways. libretexts.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. ru.nl For a molecule as complex as this compound, computational modeling is not just beneficial but essential. plos.org
Future computational studies could focus on:
Conformational Analysis: The rotation around the biphenyl single bond is subject to significant steric hindrance from the ortho-hydroxyl groups. Modeling can predict the most stable conformations (atropisomers) and the energy barriers for their interconversion.
Electronic Structure and Reactivity: Quantum chemical calculations (e.g., Density Functional Theory - DFT) can map the electron density, predict the acidity (pKa values) of the different hydroxyl groups, and identify the most likely sites for electrophilic or nucleophilic attack. This can help in designing selective chemical modifications.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the compound and its derivatives.
Reaction Mechanism Simulation: Modeling potential reaction pathways, such as oxidation or substitution, can provide insights into the transition states and intermediates, helping to explain observed reactivity or predict the outcome of new reactions. plos.org
Solvent Effects: Simulating the molecule's behavior in different solvent environments can predict its solubility and how intermolecular interactions with the solvent might influence its conformation and reactivity. nih.gov
By integrating computational modeling with experimental studies, researchers can build a comprehensive understanding of the structure-property relationships governing this molecule's behavior. plos.org
Investigation of Isomeric Differences in Chemical Behavior
Isomers are compounds that share the same molecular formula but have different arrangements of atoms, which can lead to distinct physical and chemical properties. vaia.comsolubilityofthings.comuobaghdad.edu.iq The specific placement of the six hydroxyl groups on the biphenyl scaffold is expected to have a profound impact on the molecule's characteristics. A key future research direction is the synthesis and comparative study of different biphenylhexol isomers.
For example, comparing this compound with its isomers like 2,2',4,4',5,5'-Biphenylhexol and 3,3',4,4',5,5'-Biphenylhexol would be highly informative. The differences in the substitution pattern will affect several key properties. ucalgary.calumenlearning.com
Hydrogen Bonding: The ability to form intramolecular and intermolecular hydrogen bonds will vary significantly between isomers. The 2,2',3,3',4,4'-isomer, with its vicinal hydroxyl groups, may favor intramolecular hydrogen bonding, which could influence its conformation and acidity. Other isomers might favor intermolecular bonding, leading to different crystal packing or self-assembly behaviors.
Reactivity: The steric and electronic environment of each hydroxyl group changes with its position. vaia.com This will affect its nucleophilicity and susceptibility to substitution or oxidation. For instance, the reactivity of a hydroxyl group at the 5-position in the 2,2',4,4',5,5'-isomer would be very different from any of the hydroxyls in the 2,2',3,3',4,4'-isomer.
Metal Chelation: The arrangement of hydroxyl groups determines the molecule's ability to act as a chelating agent for metal ions. The 2,2',3,3'-tetrahydroxy arrangement in the target molecule could form a stable binding pocket for certain metals, a property that would be absent in an isomer like 3,3',4,4',5,5'-Biphenylhexol.
Table 2: Predicted Property Differences Among Biphenylhexol Isomers
| Property | This compound | 2,2',4,4',5,5'-Biphenylhexol | 3,3',4,4',5,5'-Biphenylhexol |
| Intramolecular H-Bonding | High potential due to vicinal -OH groups. | Moderate potential. | Low potential. |
| Steric Hindrance at 2,2' | High, affecting C-C bond rotation. | High, affecting C-C bond rotation. | Low, allowing freer rotation. |
| Chelation Sites | Potential bidentate and tridentate sites (e.g., 2,3-dihydroxy). | Potential bidentate sites (e.g., 4,5-dihydroxy). | Potential bidentate sites (e.g., 3,4-dihydroxy). |
| Symmetry | C₂ symmetry. | C₂ symmetry. | D₂h symmetry (planar conformation). |
Potential for Designed Self-Assembly and Supramolecular Structures
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. wikipedia.org Molecules with multiple hydrogen bond donors and acceptors, like this compound, are excellent candidates for building complex, self-assembled architectures. wikipedia.orgresearchgate.net The reversible nature of these non-covalent bonds can lead to materials with dynamic and responsive properties. wikipedia.org
Future research in this area could explore:
Crystal Engineering: Systematically studying the crystallization of this compound and its co-crystallization with other molecules (e.g., pyridines, carboxylic acids) could lead to the design of novel crystalline solids with specific network topologies (e.g., porous frameworks, layered structures). rsc.org
Hydrogen-Bonded Polymers: The molecule could act as a "monomer" that polymerizes non-covalently to form supramolecular polymers. wikipedia.org By controlling conditions like solvent and temperature, it might be possible to direct the assembly into one-dimensional chains, two-dimensional sheets, or three-dimensional networks.
Host-Guest Chemistry: The arrangement of the aromatic rings and hydroxyl groups may create a cavity capable of encapsulating small molecules or ions. This could be explored for applications in sensing or separation.
Surface Patterning: The self-assembly of this compound on surfaces like graphite (B72142) or gold could be investigated using techniques like scanning tunneling microscopy (STM). rsc.orgbeilstein-journals.org This could lead to the formation of highly ordered two-dimensional nanostructures, which is fundamental for creating functional molecular systems. rsc.org The design of such assemblies can be programmed through regioselective modifications. nih.gov
The exploration of these supramolecular properties could lead to new "smart" materials, sensors, and nanoscale devices. aps.orgaps.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2',3,3',4,4'-Biphenylhexol, and what critical parameters influence yield optimization?
- Methodological Answer : Synthesis of biphenyl derivatives typically involves multi-step coupling reactions (e.g., Suzuki-Miyaura cross-coupling) or hydroxylation of pre-functionalized biphenyl precursors. Key parameters include catalyst selection (e.g., palladium-based catalysts), solvent polarity (e.g., DMF or THF), and reaction temperature (60–120°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products. For analogous biphenyl compounds, rotating packed bed reactors have been used to enhance mass transfer efficiency, improving reaction kinetics . Safety protocols for handling hazardous intermediates (e.g., anhydrides or halogenated precursors) should align with guidelines for biphenyltetracarboxylic dianhydride synthesis, including PPE requirements and waste management .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Combine -/-NMR to verify hydroxyl group positions and biphenyl backbone symmetry. IR spectroscopy identifies O–H stretching (~3200–3600 cm).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight. NIST-standardized protocols for biphenyl derivatives ensure data reliability .
- Crystallography : Single-crystal X-ray diffraction (XRD) resolves spatial arrangements. For biphenyl analogs, SHELX software refines atomic coordinates, with hydrogen-bonding networks (e.g., O–H···O) critical for stability analysis. Crystal parameters (e.g., space group /, cell dimensions) should align with structurally similar compounds .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in toxicity data across studies on biphenyl derivatives?
- Methodological Answer : Systematic literature reviews using databases (e.g., PubMed, Reaxys) and agency reports (e.g., EPA) help identify data gaps. Prioritize peer-reviewed studies with standardized OECD/GLP protocols. For biphenylhexol, cross-validate in vitro (e.g., Ames test) and in vivo (rodent models) toxicity endpoints. If discrepancies arise, assess variables like exposure duration, metabolite profiling, and inter-species differences. The EPA’s approach to biphenyl toxicity reviews emphasizes weighting high-quality, reproducible datasets while excluding non-peer-reviewed sources .
Q. How can computational modeling predict the physicochemical properties of this compound, and what validation steps are necessary?
- Methodological Answer :
- LogP Prediction : Use fragment-based methods (e.g., XLogP3) or quantum mechanical calculations (DFT) to estimate hydrophobicity. For biphenol analogs, experimental LogP values (e.g., 2.76 for 4,4'-biphenol) serve as benchmarks .
- Solubility/Stability : Molecular dynamics simulations model solvent interactions. Validate predictions via HPLC (aqueous solubility) or accelerated stability studies (40°C/75% RH for 4 weeks).
- Hydrogen-Bonding Networks : Density Functional Theory (DFT) maps intramolecular interactions, validated against XRD data .
Methodological Considerations
Q. What experimental precautions are critical for handling biphenylhexol derivatives in biomedical research?
- Methodological Answer : Follow protocols for biphenyltetracarboxylic dianhydride:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Waste Disposal : Segregate halogenated or phenolic waste for incineration by certified agencies .
Q. How should researchers design a systematic literature review for biphenylhexol-related studies?
- Methodological Answer : Adopt the EPA’s framework for biphenyl reviews:
Search PubMed, SciFinder, and Reaxys using keywords (e.g., “biphenylhexol toxicity,” “hydroxylated biphenyl synthesis”).
Filter for peer-reviewed studies with explicit methodologies.
Exclude non-reproducible data (e.g., unreviewed patents, non-GLP assays).
Cross-reference with regulatory agency reports (e.g., ECHA, NIST) .
Notes
- Abbreviations : Full chemical names used to avoid ambiguity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
